molecular formula C8H7BrClNO2 B2876221 Ethyl 4-bromo-6-chloronicotinate CAS No. 1807221-07-3

Ethyl 4-bromo-6-chloronicotinate

Cat. No.: B2876221
CAS No.: 1807221-07-3
M. Wt: 264.5
InChI Key: VBSPRZMIFJQURI-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-chloronicotinate is a chemical compound with the CAS Number: 1807221-07-3 . It has a molecular weight of 264.51 . The IUPAC name for this compound is this compound . The physical form of this compound is solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrClNO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored at refrigerator temperatures .

Scientific Research Applications

Spectroscopic Analysis

Karabacak et al. (2016) conducted a comprehensive spectroscopic study on a closely related molecule, ethyl-6-chloronicotinate, using FT-IR, FT-Raman, dispersive Raman, and NMR spectroscopy. The study provides insights into the structural and physicochemical properties of the molecule, including electronic properties, molecular electrostatic potential, and thermodynamic features, which are crucial for understanding its reactivity and potential applications in various fields Karabacak, Calisir, Kurt, Kose, & Atac, 2016.

Synthesis of Pharmaceutical Intermediates

Andersen et al. (2013) developed a multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, where ethyl 6-chloro-5-cyano-2-methylnicotinate, a compound similar to Ethyl 4-bromo-6-chloronicotinate, was used as a key intermediate. This synthesis supports preclinical and clinical studies, highlighting the importance of such intermediates in drug development Andersen, Aurell, Zetterberg, Bollmark, Ehrl, Schuisky, & Witt, 2013.

Role in Polymerization Processes

Furuncuoglu et al. (2010) investigated the role of chain transfer agents in free radical polymerization kinetics, where this compound could potentially serve as an analogous compound in understanding the polymerization behavior of various monomers. The study contributes to the development of polymers with designed properties by manipulating polymerization kinetics through the use of specific chain transfer agents Furuncuoglu, Ugur, Degirmenci, & Aviyente, 2010.

Catalysis and Chemical Transformations

Huang et al. (2017) explored the systematic engineering of single substitution in Zirconium Metal-Organic Frameworks (Zr-MOFs) for high-performance catalysis. While this compound was not directly studied, the research on modifying organic frameworks with different substituents, such as ethyl, bromo, chloro, and fluoro, reflects the potential application of this compound in enhancing catalytic performance by altering the chemical environment around the catalytic center Huang, Yuan, Drake, Yang, Pang, Qin, Li, Zhang, Wang, Jiang, & Zhou, 2017.

Safety and Hazards

The safety information for Ethyl 4-bromo-6-chloronicotinate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

ethyl 4-bromo-6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSPRZMIFJQURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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